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Compound of Interest

Compound Name:
3',5'-

Bis(trifluoromethyl)acetophenone

Cat. No.: B056603 Get Quote

An In-depth Technical Guide to 3',5'-
Bis(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 3',5'-Bis(trifluoromethyl)acetophenone, a key building block in synthetic

chemistry, particularly in the development of novel pharmaceutical compounds.

Chemical Identity and Physical Properties
3',5'-Bis(trifluoromethyl)acetophenone is a clear, pale yellow liquid at room temperature.[1]

Its key identifying information and physical properties are summarized below.
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Property Value Reference

CAS Number 30071-93-3

Molecular Formula C₁₀H₆F₆O [2][3]

Molecular Weight 256.14 g/mol

Appearance Clear pale yellow liquid [1]

Density 1.422 g/mL at 25 °C

Boiling Point 95-98 °C at 15 mmHg [4]

Refractive Index n20/D 1.4221

Flash Point 82 °C (179.6 °F) - closed cup

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3',5'-
Bis(trifluoromethyl)acetophenone.

NMR Spectroscopy
¹H NMR (399.65 MHz, CDCl₃):

δ 8.410 ppm: (s, 2H, Ar-H)

δ 8.088 ppm: (s, 1H, Ar-H)

δ 2.732 ppm: (s, 3H, -COCH₃)[5]

¹³C NMR (CDCl₃):

The precise full spectrum data from a single source is not readily available in the initial

search. However, related structures and general knowledge suggest the following expected

regions for the carbon signals: the carbonyl carbon (C=O) would appear significantly

downfield, aromatic carbons would be in the typical aromatic region with splitting due to

fluorine coupling, the methyl carbon would be upfield, and the trifluoromethyl carbons would

also be present with characteristic splitting.
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Mass Spectrometry
Mass spectrometry data (electron ionization) for 3',5'-Bis(trifluoromethyl)acetophenone is

available through the NIST WebBook.[2][6] This data is essential for confirming the molecular

weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy
While specific IR data for 3',5'-Bis(trifluoromethyl)acetophenone was not found, the

spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) of

the ketone, typically in the range of 1680-1700 cm⁻¹, and strong absorption bands

corresponding to the C-F bonds of the trifluoromethyl groups.

Chemical Properties and Synthesis
Solubility
Based on its structure and information from synthesis protocols, 3',5'-
Bis(trifluoromethyl)acetophenone is soluble in common organic solvents such as

tetrahydrofuran (THF), dichloromethane, and ethyl acetate. It is expected to have low solubility

in water.

Synthesis
A common and practical method for the preparation of 3',5'-
Bis(trifluoromethyl)acetophenone involves the reaction of a Grignard reagent with acetic

anhydride.[7]

Experimental Protocol: Synthesis via Grignard Reaction[7]

Grignard Reagent Formation: 3,5-Bis(trifluoromethyl)phenylmagnesium chloride is prepared

from 3,5-bis(trifluoromethyl)bromobenzene and magnesium turnings in anhydrous

tetrahydrofuran (THF).

Acetylation: The freshly prepared Grignard reagent solution is then added dropwise to a

cooled solution of excess acetic anhydride. The reaction temperature is maintained below 0

°C.
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Work-up: After the addition is complete, the reaction mixture is stirred and then quenched by

the slow addition of water. The resulting biphasic mixture is heated to ensure the complete

hydrolysis of any remaining acetic anhydride.

Extraction and Purification: The organic layer is separated, washed with saturated aqueous

sodium bicarbonate solution and brine, and then dried over sodium sulfate. The solvent is

removed by rotary evaporation. The crude product is purified by bulb-to-bulb distillation

under reduced pressure to yield 3',5'-bis(trifluoromethyl)acetophenone as a clear,

colorless oil.

Below is a DOT script visualizing the general workflow for the synthesis of 3',5'-
Bis(trifluoromethyl)acetophenone.

Synthesis Workflow of 3',5'-Bis(trifluoromethyl)acetophenone

3,5-Bis(trifluoromethyl)bromobenzene
+ Mg in THF

Grignard Reagent Formation

Addition to Acetic Anhydride

Aqueous Work-up
and Extraction

Purification by Distillation

3',5'-Bis(trifluoromethyl)acetophenone
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Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of 3',5'-Bis(trifluoromethyl)acetophenone.

Applications in Research and Drug Development
3',5'-Bis(trifluoromethyl)acetophenone serves as a crucial intermediate in the synthesis of

various biologically active molecules. Its primary application lies in its use as a reactant for

preparing pyrazole carboxamide derivatives, which have demonstrated both antibacterial and

antifungal activities.[1] The presence of two trifluoromethyl groups on the phenyl ring

significantly influences the electronic properties and lipophilicity of the final compounds, which

can enhance their biological efficacy and pharmacokinetic profiles.

Safety and Handling
3',5'-Bis(trifluoromethyl)acetophenone is classified as an irritant. It can cause skin, eye, and

respiratory system irritation.

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this chemical in a well-ventilated fume hood using appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched literature that directly

implicates 3',5'-Bis(trifluoromethyl)acetophenone in any defined biological signaling

pathways. Its role is primarily established as a synthetic intermediate for creating other

compounds with potential biological activities. Further research would be required to elucidate

any direct biological effects or pathway interactions of this molecule itself.

The logical relationship for its current primary use is outlined in the following diagram.

Role of 3',5'-Bis(trifluoromethyl)acetophenone in Drug Discovery

3',5'-Bis(trifluoromethyl)acetophenone

Chemical Synthesis

Pyrazole Carboxamide Derivatives

Biological Screening

Antibacterial & Antifungal Activity

Click to download full resolution via product page

Caption: The utilization pathway of 3',5'-Bis(trifluoromethyl)acetophenone in developing

bioactive compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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